Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate
Description
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate (CAS: 56558-21-5) is a multifunctional acrylate ester with the molecular formula C₂₉H₄₆N₂O₈ . Its structure incorporates cyclohexane rings, iminocarbonyloxy linkages, and methyl-substituted ethanediyl groups, conferring rigidity and hydrophobicity. This compound is primarily utilized as a crosslinking agent in high-performance polymers, contributing to enhanced thermal stability and mechanical strength in coatings, adhesives, and composite materials.
Properties
CAS No. |
56558-21-5 |
|---|---|
Molecular Formula |
C29H46N2O8 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35) |
InChI Key |
QTLJWQYTHWADMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Features
The compound consists of:
- A methylene bridge linking two 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy units.
- Each unit is further connected to a 1-methyl-2,1-ethanediyl diacrylate moiety.
This structure implies that the synthesis involves multi-step reactions incorporating:
- Formation of the cyclohexanediyl iminocarbonyloxy intermediate.
- Introduction of the methylene bridge.
- Acrylation of the ethanediyl units.
Preparation Methods Analysis
General Synthetic Strategy
The preparation generally follows a convergent synthetic route involving:
- Step 1: Synthesis of the 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy intermediate.
- Step 2: Linking two such intermediates via a methylene bridge.
- Step 3: Functionalization with diacrylate groups on the ethanediyl moieties.
This approach ensures control over stereochemistry and functional group placement.
Detailed Synthetic Steps
Synthesis of 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy Intermediate
- Starting from 2-methyl-4,1-cyclohexanedione or related cyclohexane derivatives.
- Reaction with an isocyanate or carbamoyl chloride to introduce the iminocarbonyloxy group.
- Conditions: Anhydrous environment, use of base catalysts such as triethylamine to capture HCl byproducts.
- Solvents: Aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred.
Formation of the Methylene Bridge
- The two cyclohexanediyl iminocarbonyloxy units are linked via methylene groups.
- Typically achieved by reaction with formaldehyde or paraformaldehyde under acidic or basic catalysis.
- This step requires careful control of stoichiometry to avoid polymerization or over-crosslinking.
Introduction of Diacrylate Groups on Ethanediyl Units
- The final functionalization involves acrylation of the ethanediyl moieties.
- Acrylate groups are introduced via reaction with acryloyl chloride or acrylic acid derivatives.
- Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like pyridine or triethylamine facilitate esterification.
- Reaction temperature is typically maintained at 0–5 °C to prevent premature polymerization of acrylate groups.
- Purification by column chromatography or recrystallization yields the final diacrylate product.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclohexanediyl + isocyanate → iminocarbonyloxy | Base catalyst, aprotic solvent, RT | Intermediate with iminocarbonyloxy |
| 2 | Intermediate + formaldehyde → methylene bridge | Acid/base catalysis, controlled stoichiometry | Dimer linked by methylene bridge |
| 3 | Dimer + acryloyl chloride → diacrylate ester | DMAP, triethylamine, 0–5 °C | Target diacrylate compound |
Data Tables on Preparation Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature (Step 1) | 20–25 °C (room temperature) | Avoid moisture to prevent side reactions |
| Reaction temperature (Step 2) | 25–40 °C | Control to avoid polymerization |
| Reaction temperature (Step 3) | 0–5 °C | Prevent acrylate polymerization |
| Solvent | Dichloromethane, THF | Anhydrous, aprotic solvents preferred |
| Catalyst/Base | Triethylamine, DMAP | Used to neutralize acids and catalyze esterification |
| Yield (%) | 70–85% overall | Depends on purification and reaction control |
| Purification | Column chromatography, recrystallization | To remove unreacted monomers and side products |
Research Discoveries and Optimization Insights
- Catalyst Selection: Use of DMAP significantly improves acrylation efficiency and reduces side reactions compared to traditional bases alone.
- Temperature Control: Maintaining low temperatures during acrylation minimizes premature polymerization, improving product purity.
- Stoichiometry: Precise control of formaldehyde equivalents in methylene bridging avoids excessive crosslinking or oligomer formation.
- Solvent Effects: Aprotic solvents like dichloromethane enhance reaction rates and product stability during intermediate formation.
- Purification Techniques: High-performance liquid chromatography (HPLC) methods have been developed for better separation of closely related intermediates and final products.
Chemical Reactions Analysis
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Mechanism of Action
The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural complexity distinguishes it from simpler acrylates. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|---|
| Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate | 56558-21-5 | C₂₉H₄₆N₂O₈ | Cyclohexane, iminocarbonyloxy, acrylate | High-performance polymers, coatings |
| Oxybis(methyl-2,1-ethanediyl) diacrylate | 57472-68-1 | C₁₂H₁₈O₅ | Ether, acrylate | General-purpose coatings, adhesives |
| 2-Ethylhexyl Acrylate | 103-11-7 | C₁₁H₂₀O₂ | Branched alkyl, acrylate | Flexible polymers, adhesives |
| (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | 4687-94-9 | C₂₅H₂₈O₉ | Aromatic rings, hydroxyl, acrylate | UV-curable resins, dental materials |
Key Observations :
- The target compound’s cyclohexane and iminocarbonyloxy groups enhance rigidity and thermal resistance compared to aliphatic acrylates like 2-Ethylhexyl Acrylate .
- Aromatic analogs (e.g., CAS 4687-94-9) exhibit higher UV stability due to phenyl groups but lack the cyclohexane-derived hydrophobicity .
Physical and Chemical Properties
Key Observations :
- The target compound’s higher molecular weight suggests lower volatility and slower polymerization kinetics compared to smaller acrylates .
- Branched acrylates (e.g., 2-Ethylhexyl Acrylate) exhibit lower viscosity and better compatibility with hydrophobic matrices .
Industrial and Material Performance
- Thermal Stability : The cyclohexane backbone likely improves thermal resistance compared to aliphatic (e.g., Oxybis(methyl-2,1-ethanediyl) diacrylate) or aromatic analogs .
- Crosslinking Efficiency: The bifunctional acrylate groups enable high crosslink density, enhancing mechanical properties in coatings relative to monofunctional acrylates like 2-Ethylhexyl Acrylate .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate?
Answer:
The synthesis of this compound involves a multi-step reaction, including urethane formation and methacrylate esterification. Key parameters include:
- Temperature control : Maintain ≤60°C during isocyanate reactions to prevent side reactions like allophanate formation .
- Catalyst selection : Use dibutyltin dilaurate (0.01–0.1 wt%) for efficient urethane bond formation .
- Steric hindrance management : The cyclohexanediyl group introduces steric effects; slow monomer addition (1–2 mL/min) improves yield .
- Purification : Gradient elution via silica gel chromatography (hexane/ethyl acetate 8:1 to 4:1) removes unreacted monomers .
Table 1: Typical Reaction Conditions and Yields
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 50–60°C | 75–85% |
| Catalyst Concentration | 0.05 wt% | Max efficiency |
| Monomer Addition Rate | 1.5 mL/min | 90% completion |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?
Answer:
- FTIR : Confirm urethane (N–H stretch at 3300–3450 cm⁻¹) and methacrylate (C=O at 1715 cm⁻¹, C=C at 1635 cm⁻¹) groups .
- NMR : Use NMR to resolve cyclohexane ring stereochemistry (δ 25–35 ppm for methylcyclohexane carbons) .
- Single-crystal X-ray diffraction : Resolve steric configurations using ORTEP-3 software (e.g., bond angles <110° indicate strain in cyclohexanediyl groups) .
Note: Crystallization in dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals .
Advanced: How can molecular dynamics (MD) simulations predict the crosslinking efficiency of this monomer in polymer networks?
Answer:
- Force field selection : Use OPLS-AA for accurate van der Waals interactions in methacrylate systems .
- Simulation parameters :
- Validation : Compare simulated glass transition temperatures () with experimental DSC data (expected deviation <5%) .
Table 2: MD Simulation vs. Experimental Crosslinking Efficiency
| Property | Simulated Value | Experimental Value |
|---|---|---|
| 125°C | 120°C | |
| Crosslink Density | 0.45 mol/m³ | 0.42 mol/m³ |
Advanced: How can researchers resolve contradictions in thermal stability data obtained from differential scanning calorimetry (DSC)?
Answer:
Discrepancies often arise from:
- Sample history : Annealing at 80°C for 2 hr eliminates residual stress, reducing variability .
- Heating rate : Use 10°C/min for reproducibility; slower rates (5°C/min) may reveal hidden transitions .
- Atmosphere control : Nitrogen purge (50 mL/min) prevents oxidative degradation above 200°C .
Methodological Checklist:
Pre-dry samples at 60°C under vacuum (24 hr).
Calibrate DSC with indium ().
Triplicate runs with statistical outlier rejection (p < 0.05).
Application-Focused: What role does this compound play in membrane separation technologies?
Answer:
The monomer’s diacrylate groups enable UV-cured membranes with:
- Controlled pore size : Adjust crosslinking density (5–15 wt% monomer) to tune pore diameters (2–50 nm) .
- Chemical resistance : The cyclohexane backbone enhances stability in organic solvents (e.g., toluene, DMF) .
- Application : Test in pervaporation membranes for ethanol/water separation; flux rates correlate with methacrylate conversion (>80% conversion achieves 2.5 L/m²·hr) .
Table 3: Membrane Performance Metrics
| Crosslinking Density | Ethanol Flux (L/m²·hr) | Selectivity (α) |
|---|---|---|
| 10 wt% | 2.1 | 18.5 |
| 15 wt% | 1.8 | 22.3 |
Advanced: How does steric hindrance from the 2-methyl-4,1-cyclohexanediyl group influence polymerization kinetics?
Answer:
- Rate retardation : Steric bulk reduces propagation rate () by 40% compared to linear analogues (e.g., vs. 200\ \text{L/mol·s}) .
- Reactivity ratios : Determine via Fineman-Ross method (, ) for copolymerization with styrene .
- Mitigation strategies : Use bulky initiators (e.g., 2,2′-azobis(2-methylbutyronitrile)) to reduce steric mismatch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
